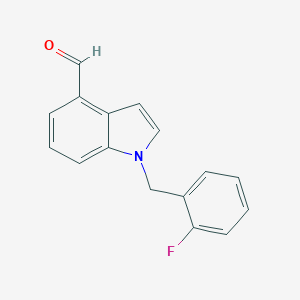
1-(2-Fluorobenzyl)indole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorobenzyl)indole-4-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of indole derivatives and has a molecular formula of C16H11FNO.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorobenzyl)indole-4-carbaldehyde has potential applications in various fields of scientific research such as medicinal chemistry, biochemistry, and pharmacology. It has been studied as a potential inhibitor of various enzymes such as monoamine oxidase (MAO) and tyrosine kinase. It has also been evaluated for its anticancer activity against various cancer cell lines. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorobenzyl)indole-4-carbaldehyde is not fully understood. However, it has been proposed that this compound may act as an inhibitor of enzymes such as MAO and tyrosine kinase by binding to their active sites. This binding may result in the inhibition of enzyme activity, which can lead to various physiological effects.
Biochemische Und Physiologische Effekte
1-(2-Fluorobenzyl)indole-4-carbaldehyde has been shown to have various biochemical and physiological effects. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by blocking the cell cycle. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-Fluorobenzyl)indole-4-carbaldehyde in lab experiments include its potential as a fluorescent probe for the detection of metal ions and its potential as an inhibitor of enzymes such as MAO and tyrosine kinase. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
For the study of this compound include further evaluation of its anticancer activity and investigation of its potential as an inhibitor of other enzymes.
Eigenschaften
CAS-Nummer |
192994-38-0 |
|---|---|
Produktname |
1-(2-Fluorobenzyl)indole-4-carbaldehyde |
Molekularformel |
C16H12FNO |
Molekulargewicht |
253.27 g/mol |
IUPAC-Name |
1-[(2-fluorophenyl)methyl]indole-4-carbaldehyde |
InChI |
InChI=1S/C16H12FNO/c17-15-6-2-1-4-12(15)10-18-9-8-14-13(11-19)5-3-7-16(14)18/h1-9,11H,10H2 |
InChI-Schlüssel |
CPQWCXZJKDYEQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C(C=CC=C32)C=O)F |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C(C=CC=C32)C=O)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

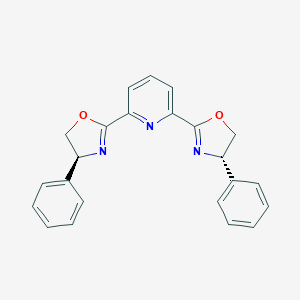


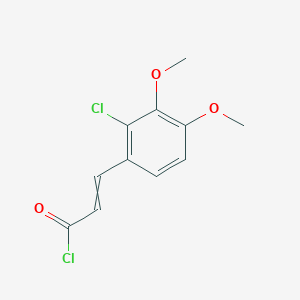

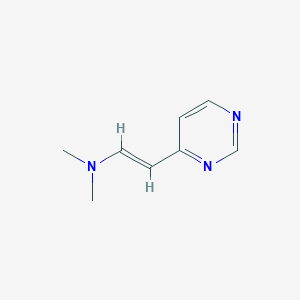
![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)
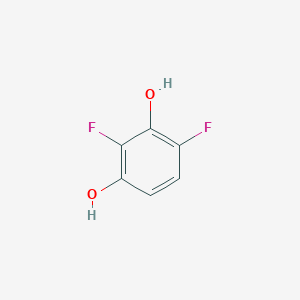
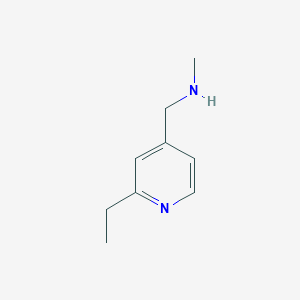
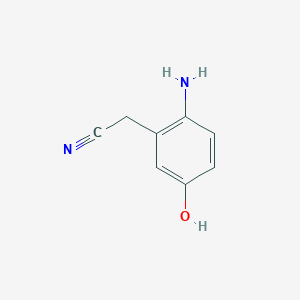
![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)

![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)
